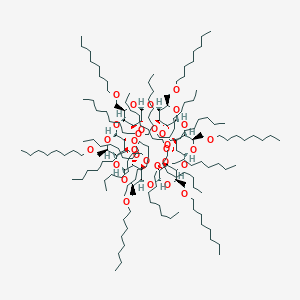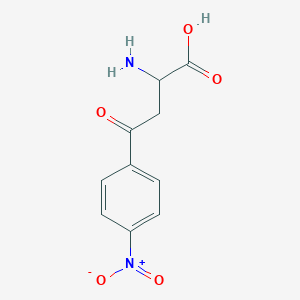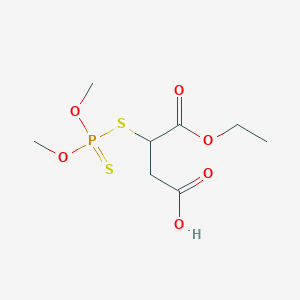
2,3,6-Tri-O-octyl-alpha-cyclodextrin
Vue d'ensemble
Description
2,3,6-Tri-O-octyl-alpha-cyclodextrin is a derivative of alpha-cyclodextrin, a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of octyl groups at the 2, 3, and 6 positions of each glucose unit, resulting in a highly hydrophobic molecule. The molecular formula of this compound is C180H348O30, and it has a molecular weight of 2992.67 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Tri-O-octyl-alpha-cyclodextrin typically involves the selective alkylation of alpha-cyclodextrin. The process begins with the protection of the hydroxyl groups at the 2 and 3 positions, followed by the selective alkylation of the hydroxyl groups at the 6 position using octyl halides under basic conditions. After deprotection, the hydroxyl groups at the 2 and 3 positions are alkylated with octyl halides to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6-Tri-O-octyl-alpha-cyclodextrin primarily undergoes substitution reactions due to the presence of multiple hydroxyl groups. These reactions include nucleophilic substitution and esterification.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Esterification: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine or triethylamine.
Major Products: The major products formed from these reactions are various alkylated and esterified derivatives of this compound, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2,3,6-Tri-O-octyl-alpha-cyclodextrin has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with various guest molecules.
Biology: The compound is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.
Medicine: In drug delivery, this compound is used to enhance the solubility and stability of hydrophobic drugs.
Mécanisme D'action
The mechanism of action of 2,3,6-Tri-O-octyl-alpha-cyclodextrin is primarily based on its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property is utilized in drug delivery to enhance the solubility and stability of hydrophobic drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Comparaison Avec Des Composés Similaires
2,3,6-Tri-O-methyl-alpha-cyclodextrin: Similar to 2,3,6-Tri-O-octyl-alpha-cyclodextrin but with methyl groups instead of octyl groups.
2,3,6-Tri-O-benzyl-alpha-cyclodextrin: Contains benzyl groups, making it more hydrophobic than the methyl derivative but less so than the octyl derivative.
Uniqueness: this compound is unique due to its high hydrophobicity, which makes it particularly useful for encapsulating highly hydrophobic molecules. This property distinguishes it from other cyclodextrin derivatives and expands its range of applications in various fields .
Propriétés
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaoctoxy-5,10,15,20,25,30-hexakis(octoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C180H348O30/c1-19-37-55-73-91-109-127-181-145-151-157-163(187-133-115-97-79-61-43-25-7)169(193-139-121-103-85-67-49-31-13)175(199-151)206-158-152(146-182-128-110-92-74-56-38-20-2)201-177(171(195-141-123-105-87-69-51-33-15)164(158)188-134-116-98-80-62-44-26-8)208-160-154(148-184-130-112-94-76-58-40-22-4)203-179(173(197-143-125-107-89-71-53-35-17)166(160)190-136-118-100-82-64-46-28-10)210-162-156(150-186-132-114-96-78-60-42-24-6)204-180(174(198-144-126-108-90-72-54-36-18)168(162)192-138-120-102-84-66-48-30-12)209-161-155(149-185-131-113-95-77-59-41-23-5)202-178(172(196-142-124-106-88-70-52-34-16)167(161)191-137-119-101-83-65-47-29-11)207-159-153(147-183-129-111-93-75-57-39-21-3)200-176(205-157)170(194-140-122-104-86-68-50-32-14)165(159)189-135-117-99-81-63-45-27-9/h151-180H,19-150H2,1-18H3/t151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163+,164+,165+,166+,167+,168+,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPVMBYXMRFORE-YHIDQUJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCCCCCCCC)OCCCCCCCC)OC4C(OC(C(C4OCCCCCCCC)OCCCCCCCC)OC5C(OC(C(C5OCCCCCCCC)OCCCCCCCC)OC6C(OC(C(C6OCCCCCCCC)OCCCCCCCC)OC7C(OC(O2)C(C7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCCCCCCCC)OCCCCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCCCCCCCC)OCCCCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCCCCCCCC)OCCCCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCCCCCCCC)OCCCCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OCCCCCCCC)OCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)COCCCCCCCC)OCCCCCCCC)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C180H348O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435201 | |
| Record name | 140395-31-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2993 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140395-31-9 | |
| Record name | 140395-31-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90435201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















